molecular formula C19H40O8 B12533406 2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol CAS No. 702701-63-1

2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol

Cat. No.: B12533406
CAS No.: 702701-63-1
M. Wt: 396.5 g/mol
InChI Key: BSGTUMVFGIGWNB-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol is a polyether compound characterized by its multiple ether linkages. This compound is known for its unique chemical structure, which includes seven oxygen atoms interspersed within a long carbon chain. The presence of these ether groups imparts distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired degree of polymerization and molecular weight distribution.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous or batch processes. The continuous process involves the steady addition of reactants and removal of products, while the batch process involves the reaction of all components in a single vessel. Both methods require precise control of reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological membranes and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active ingredients.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol involves its interaction with molecular targets through its ether linkages. These interactions can influence the solubility, stability, and bioavailability of other compounds. The pathways involved may include the formation of hydrogen bonds and van der Waals interactions, which can affect the compound’s behavior in various environments.

Comparison with Similar Compounds

    2,5,8,11,14,17,20-Heptaoxadocosan-22-amine: Similar in structure but contains an amine group instead of a hydroxyl group.

    2,5,8,11,14,17,20,23-Octaoxahexacosan-26-oic acid: Contains an additional ether linkage and a carboxylic acid group.

Uniqueness: 2,5,8,11,14,17,20-Heptaoxahexacosan-26-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct solubility and reactivity properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

702701-63-1

Molecular Formula

C19H40O8

Molecular Weight

396.5 g/mol

IUPAC Name

6-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexan-1-ol

InChI

InChI=1S/C19H40O8/c1-21-8-9-23-12-13-25-16-17-27-19-18-26-15-14-24-11-10-22-7-5-3-2-4-6-20/h20H,2-19H2,1H3

InChI Key

BSGTUMVFGIGWNB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCCCCCO

Origin of Product

United States

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